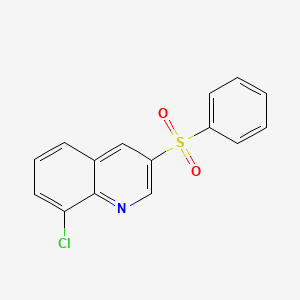
8-Chloro-3-(phenylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-(phenylsulfonyl)quinoline is a chemical compound with the molecular formula C15H10ClNO2S and a molecular weight of 303.76 . It is also known by other synonyms such as Quinoline, 8-chloro-3-(phenylsulfonyl)- and 3-(Benzenesulfonyl)-8-chloroquinoline .
Synthesis Analysis
The synthesis of 8-Chloro-3-(phenylsulfonyl)quinoline and its derivatives involves various protocols. For instance, the synthesis of biologically and pharmaceutically active quinoline and its analogues has been reported in numerous articles . Another study synthesized a series of new 3-(phenylsulfonyl)quinoline derivatives and performed their molecular docking .Molecular Structure Analysis
The molecular structure of 8-Chloro-3-(phenylsulfonyl)quinoline is characterized by a benzene ring fused with a pyridine moiety . The antagonist activity of the 3-(phenylsulfonyl)quinolines with respect to 5-HT6 receptors depends on the nature of the 4- and 8-substituents of the heterocycle .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-3-(phenylsulfonyl)quinoline include a molecular formula of C15H10ClNO2S and a molecular weight of 303.76 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Anticancer Agents : A study by Lee et al. (2016) reported the synthesis of 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides, which showed remarkable enzymatic and cellular activity as potential anticancer agents. They demonstrated significant inhibition of the growth of HCT116 xenografts in vivo, indicating their potential in cancer treatment (Lee et al., 2016).
Remote Sulfonylation : Xia et al. (2016) developed an efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives using stable and safe sodium sulfinates as sulfide sources. This method is more environmentally friendly than previous methods and has implications for the synthesis of various pharmaceutical compounds (Xia et al., 2016).
Cocrystal Formation for Spectroscopic and Electronic Properties : Sureshkumar et al. (2021) studied a cocrystal of 8-hydroxy quinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline, examining its spectroscopic and electronic properties. This has applications in understanding molecular interactions and designing materials with specific electronic properties (Sureshkumar et al., 2021).
Antimicrobial and Antimalarial Agents : Parthasaradhi et al. (2015) synthesized novel quinoline-based 1,2,3-triazoles, evaluating them as antimicrobial and antimalarial agents. This highlights the potential of quinoline derivatives in developing new treatments for infectious diseases (Parthasaradhi et al., 2015).
Serotonin Receptor Antagonists : Ivachtchenko et al. (2015) synthesized new 3-(phenylsulfonyl)quinoline derivatives as serotonin 5-HT6 receptor antagonists, indicating their potential use in treating CNS disorders (Ivachtchenko et al., 2015).
Nonpeptide Inhibitors of Human Heart Chymase : Fukami et al. (2000) developed 3-phenylsulfonylquinazoline-2,4-dione derivatives as potent nonpeptide inhibitors of human heart chymase, which can have therapeutic applications in cardiovascular diseases (Fukami et al., 2000).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-8-chloroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNABDNOXXMVHTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-(phenylsulfonyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzothiazolesulfonic acid, 6-methyl-2-[4-[[2-oxo-1-[[(4-sulfo-1-naphthalenyl)amino]carbonyl]propyl]azo]-3-sulfophenyl]-, ammonium sodium salt](/img/structure/B1168135.png)
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)isoxazole](/img/structure/B1168142.png)